An In-depth Technical Guide to the Core Basic Properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to the Core Basic Properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 56346-41-9). While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and supplements it with general knowledge of the 1,4-benzoxazine scaffold. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its physicochemical characteristics, potential synthetic approaches, and putative biological relevance.
Chemical and Physical Properties
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated derivative of the benzoxazine heterocyclic system. The fluorine substituent at the 7-position is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
| Property | Value | Source/Comment |
| CAS Number | 56346-41-9 | - |
| Molecular Formula | C₈H₈FNO | - |
| Molecular Weight | 153.16 g/mol | - |
| Appearance | Solid | [1] |
| Melting Point | 41-43 °C | [1] |
| Boiling Point | Not available | Data not found in the searched literature. |
| Density | 1.201 g/cm³ | General data for similar compounds. |
| pKa | Not available | Data not found. Expected to be weakly basic due to the secondary amine. |
| LogP | Not available | Data not found. The fluorine atom is expected to increase lipophilicity compared to the unsubstituted parent compound. |
| Solubility | Not available | Data not found. Likely soluble in organic solvents. |
Synthesis and Experimental Protocols
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is typically achieved through the condensation of a 2-aminophenol with a suitable two-carbon synthon. While a specific, detailed experimental protocol for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine was not found in the searched literature, a general and plausible synthetic route is outlined below.
General Synthetic Approach: Reductive Cyclization
A common method for the synthesis of the 1,4-benzoxazine ring system involves the reaction of a 2-aminophenol derivative with a 2-haloethanol followed by intramolecular cyclization. For the target molecule, this would involve 4-fluoro-2-aminophenol and 2-chloroethanol or 2-bromoethanol.
Experimental Workflow: Synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Detailed Hypothetical Protocol:
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N-Alkylation: To a solution of 4-fluoro-2-aminophenol in a suitable solvent (e.g., DMF or acetonitrile), a base (e.g., K₂CO₃ or NaH) is added. 2-Chloroethanol is then added, and the mixture is heated to facilitate the N-alkylation of the amino group. The reaction progress is monitored by thin-layer chromatography (TLC).
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Intramolecular Cyclization: Upon completion of the N-alkylation, a stronger base (e.g., NaH) can be added to deprotonate the phenolic hydroxyl group, initiating an intramolecular Williamson ether synthesis. The reaction mixture is typically heated to drive the cyclization to completion.
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Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the fluorinated benzene ring (complex splitting pattern due to fluorine coupling).- Two methylene groups of the oxazine ring appearing as triplets around 3.5-4.5 ppm.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons, with chemical shifts influenced by the fluorine substituent (C-F coupling is expected).- Two methylene carbons of the oxazine ring in the aliphatic region (around 40-70 ppm). |
| IR Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹.- C-O-C stretching vibrations (asymmetric and symmetric) characteristic of the ether linkage in the oxazine ring (typically around 1230 cm⁻¹ and 1030 cm⁻¹).[2]- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 153.16. - Fragmentation patterns characteristic of the benzoxazine ring. |
Biological Activity and Signaling Pathways
There is no specific information on the biological activity or associated signaling pathways for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine in the reviewed literature. However, the broader class of 1,4-benzoxazine derivatives has been investigated for a range of pharmacological activities, suggesting potential areas of interest for this compound.
Derivatives of the 1,4-benzoxazine scaffold have been reported to exhibit activities including:
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Anticancer properties[3]
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Antibacterial and antifungal activities
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Anti-inflammatory effects
The introduction of a fluorine atom can significantly modulate the biological activity of a molecule by altering its binding affinity to target proteins, metabolic stability, and cell permeability. Therefore, 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine represents a lead compound for screening in various biological assays.
Logical Relationship for Biological Screening
Safety and Handling
Based on the available safety data sheet, 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine should be handled with care in a laboratory setting.
Table 3: Hazard and Precautionary Information
| Category | Information |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[1] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen fluoride.[1] |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Conclusion
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated heterocyclic compound with potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is sparse, this guide provides a summary of its known basic properties and outlines general synthetic and analytical approaches based on the well-established chemistry of the 1,4-benzoxazine ring system. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its biological activities. This document serves as a starting point for researchers interested in investigating this and related fluorinated benzoxazine derivatives.
